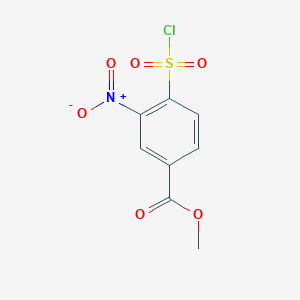

Methyl 4-(chlorosulfonyl)-3-nitrobenzoate

Description

The exact mass of the compound Methyl 4-(chlorosulfonyl)-3-nitrobenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 4-(chlorosulfonyl)-3-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(chlorosulfonyl)-3-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-chlorosulfonyl-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO6S/c1-16-8(11)5-2-3-7(17(9,14)15)6(4-5)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSCZSBGBDORDGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90458839 | |

| Record name | methyl 4-(chlorosulfonyl)-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162010-78-8 | |

| Record name | methyl 4-(chlorosulfonyl)-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-(chlorosulfonyl)-3-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 4-(chlorosulfonyl)-3-nitrobenzoate chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate, a key intermediate in organic synthesis. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information on closely related analogues to provide a robust understanding of its characteristics. This document covers structural details, predicted and comparative physicochemical properties, a plausible synthetic route with detailed experimental protocols, and an analysis of its expected chemical reactivity. All quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams to aid in comprehension.

Chemical Identity and Structure

Methyl 4-(chlorosulfonyl)-3-nitrobenzoate is a substituted aromatic compound containing a methyl ester, a nitro group, and a sulfonyl chloride group. These functional groups impart a unique reactivity profile, making it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Table 1: Compound Identification

| Identifier | Value | Reference |

| IUPAC Name | methyl 4-(chlorosulfonyl)-3-nitrobenzoate | N/A |

| CAS Number | 162010-78-8 | [1][2] |

| Molecular Formula | C₈H₆ClNO₆S | [1][2] |

| Molecular Weight | 279.65 g/mol | [1][2] |

| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)S(=O)(=O)Cl)--INVALID-LINK--[O-] | |

| InChI | InChI=1S/C8H6ClNO6S/c1-16-8(11)5-2-3-7(17(9,14)15)6(4-5)10(12)13/h2-4H,1H3 | |

| InChIKey | QSCZSBGBDORDGM-UHFFFAOYSA-N |

Physicochemical Properties

Table 2: Physicochemical Data

| Property | Methyl 4-(chlorosulfonyl)-3-nitrobenzoate (Predicted/Inferred) | Methyl 4-chloro-3-nitrobenzoate (Experimental) | Reference |

| Physical State | Solid (inferred) | Crystals or powder | |

| Color | Pale yellow (inferred) | White to pale yellow to cream | |

| Melting Point | Not available | 77.5-83.5 °C | |

| Boiling Point | Not available | Not available | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Likely to react with protic solvents like water and alcohols. | Soluble in water | |

| XlogP | 1.6 | 2.1 |

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate is not currently available. However, a plausible and standard synthetic route can be proposed based on established organic chemistry principles. The most direct method would be the chlorosulfonylation of methyl 3-nitrobenzoate.

Proposed Synthetic Pathway

The synthesis would involve the electrophilic aromatic substitution of methyl 3-nitrobenzoate with chlorosulfonic acid. The nitro and methyl ester groups are meta-directing, but the reaction conditions can be optimized to favor substitution at the 4-position.

Caption: Proposed synthesis of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on standard procedures for chlorosulfonylation of aromatic compounds.

Materials:

-

Methyl 3-nitrobenzoate

-

Chlorosulfonic acid

-

Thionyl chloride (optional, as a co-reagent)

-

Dichloromethane (anhydrous)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl 3-nitrobenzoate in anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.

-

Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (2-3 equivalents) to the stirred solution via the dropping funnel. Maintain the temperature at 0 °C during the addition. The addition of thionyl chloride (1-1.5 equivalents) may be beneficial in some cases.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Carefully pour the reaction mixture onto crushed ice. The product is expected to precipitate as a solid. If it remains in the organic layer, separate the layers.

-

Neutralization: Wash the organic layer (or the redissolved precipitate in a suitable solvent like ethyl acetate) sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Caption: General workflow for the synthesis and purification.

Spectroscopic Data (Comparative)

No specific spectroscopic data for Methyl 4-(chlorosulfonyl)-3-nitrobenzoate has been identified. The following tables present data for the analogue Methyl 4-chloro-3-nitrobenzoate to provide an expected range for the spectral characteristics.

Table 3: ¹H NMR Data for Methyl 4-chloro-3-nitrobenzoate (300 MHz, DMSO-d₆)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Reference |

| 3.90 ppm | singlet | 3H | OCH₃ | |

| 7.90 ppm | doublet | 1H | H₅ | |

| 8.15 ppm | doublet of doublets | 1H | H₆ | |

| 8.49 ppm | doublet | 1H | H₂ |

Table 4: IR Spectroscopy Data for Methyl 4-chloro-3-nitrobenzoate

| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |

| 1716 cm⁻¹ | C=O (carbonyl) stretch of the ester |

Chemical Reactivity

The reactivity of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate is governed by its three main functional groups: the sulfonyl chloride, the nitro group, and the methyl ester.

-

Sulfonyl Chloride: This is a highly reactive group and will readily undergo nucleophilic substitution with a wide range of nucleophiles, including amines, alcohols, and thiols, to form sulfonamides, sulfonic esters, and thioesters, respectively. This is the most synthetically useful handle on the molecule.

-

Nitro Group: The nitro group is strongly electron-withdrawing, deactivating the aromatic ring towards further electrophilic substitution. It can be reduced to an amine group using various reducing agents (e.g., H₂/Pd, Sn/HCl), which opens up another avenue for derivatization.

-

Methyl Ester: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also be converted to an amide by reaction with amines, typically at elevated temperatures.

Caption: Key reactivity pathways of the title compound.

Safety and Handling

While a specific safety data sheet (SDS) for Methyl 4-(chlorosulfonyl)-3-nitrobenzoate is not widely available, based on its functional groups, it should be handled as a hazardous substance. It is classified as a Dangerous Good for transport.[1]

General Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid contact with skin and eyes.

-

Avoid inhalation of dust or vapors.

-

It is moisture-sensitive due to the sulfonyl chloride group and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

-

In case of fire, use a dry chemical, carbon dioxide, or foam extinguisher. Avoid using water as it will react with the sulfonyl chloride.

Conclusion

Methyl 4-(chlorosulfonyl)-3-nitrobenzoate is a trifunctional aromatic compound with significant potential as a synthetic intermediate. While direct experimental data is scarce, this guide provides a comprehensive overview of its expected properties and reactivity based on established chemical principles and data from closely related analogues. The proposed synthetic protocol offers a viable route for its preparation in a laboratory setting. Researchers and drug development professionals can use this guide as a foundational resource for the safe handling and effective utilization of this versatile chemical building block.

References

An In-depth Technical Guide to Methyl 4-(chlorosulfonyl)-3-nitrobenzoate

CAS Number: 162010-78-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate, a versatile chemical intermediate. Due to the limited availability of detailed experimental data for this specific compound in publicly accessible literature, this guide synthesizes information from supplier data and extrapolates from the known chemistry of structurally related analogs.

Chemical and Physical Properties

Methyl 4-(chlorosulfonyl)-3-nitrobenzoate is a halogenated and nitrated aromatic sulfonyl chloride. The presence of the electron-withdrawing nitro group and the highly reactive chlorosulfonyl group makes it a valuable reagent in organic synthesis, particularly for the introduction of the 4-methoxycarbonyl-2-nitrophenylsulfonyl moiety.

Table 1: Physicochemical Properties of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate [1]

| Property | Value |

| CAS Number | 162010-78-8 |

| Molecular Formula | C₈H₆ClNO₆S |

| Molecular Weight | 279.65 g/mol |

| Appearance | Not specified (likely a solid) |

| Purity | Typically ≥95% (as offered by commercial suppliers) |

Table 2: Properties of Structurally Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Methyl 4-chloro-3-nitrobenzoate | 14719-83-6 | C₈H₆ClNO₄ | 215.59 | 78-80 |

| Methyl 3-nitrobenzoate | 618-95-1 | C₈H₇NO₄ | 181.15 | 78 |

| 4-Chloro-3-nitrobenzoyl chloride | 38818-50-7 | C₇H₃Cl₂NO₃ | 220.01 | 47-54 |

Synthesis

A likely pathway begins with the chlorosulfonation of methyl 4-chloro-3-nitrobenzoate. Alternatively, 4-(chlorosulfonyl)-3-nitrobenzoic acid could be synthesized and subsequently esterified.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for Methyl 4-(chlorosulfonyl)-3-nitrobenzoate.

Experimental Protocols

While a specific protocol for the synthesis of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate is not available, the following sections detail generalized experimental procedures for the key transformations that would likely be involved in its synthesis. These are based on protocols for structurally similar molecules.

Fischer Esterification of a Carboxylic Acid (General Procedure)

This protocol describes the conversion of a carboxylic acid to its corresponding methyl ester, a key step if starting from 4-(chlorosulfonyl)-3-nitrobenzoic acid.

Materials:

-

Substituted benzoic acid (1.0 eq)

-

Methanol (excess, as solvent)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

-

The carboxylic acid is dissolved or suspended in an excess of methanol in a round-bottom flask.

-

A catalytic amount of concentrated sulfuric acid is carefully added.

-

The mixture is heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.

-

The residue is redissolved in an organic solvent and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude methyl ester.

-

Purification is typically achieved by recrystallization or column chromatography.

Chlorosulfonation of an Aromatic Ring (General Procedure)

This protocol outlines the introduction of a chlorosulfonyl group onto an aromatic ring.

Materials:

-

Aromatic precursor (1.0 eq)

-

Chlorosulfonic acid (excess)

-

Inert solvent (optional, e.g., chloroform or dichloromethane)

-

Crushed ice

Procedure:

-

The aromatic starting material is cooled in an ice bath.

-

Chlorosulfonic acid is added dropwise, maintaining a low temperature.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a temperature typically between 50-100°C for several hours.

-

The reaction is monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is carefully poured onto crushed ice to quench the excess chlorosulfonic acid and precipitate the product.

-

The solid product is collected by vacuum filtration, washed with cold water, and dried.

-

Further purification can be carried out by recrystallization from an appropriate solvent.

Reactivity and Applications in Drug Discovery

The reactivity of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate is dominated by the highly electrophilic sulfonyl chloride group. This functional group readily reacts with nucleophiles such as amines, alcohols, and thiols to form the corresponding sulfonamides, sulfonic esters, and thioesters. The presence of the nitro group and the methyl ester on the aromatic ring modifies the reactivity and provides further handles for chemical modification.

While no specific applications in drug discovery for Methyl 4-(chlorosulfonyl)-3-nitrobenzoate have been identified in the searched literature, its structural motifs are present in various biologically active molecules. Sulfonamides, which can be readily synthesized from this compound, are a well-known class of therapeutic agents with a wide range of activities, including antibacterial, diuretic, and anticancer properties. The nitroaromatic moiety can also be a precursor to an amino group via reduction, opening up a vast chemical space for further derivatization in the synthesis of compound libraries for high-throughput screening.

Safety Information

Based on supplier information, Methyl 4-(chlorosulfonyl)-3-nitrobenzoate is classified as a dangerous good for transport.[1] As a sulfonyl chloride, it is expected to be corrosive and moisture-sensitive. It will likely react with water to release hydrochloric acid. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for qualified professionals and is based on the best available information from public sources. The proposed synthetic methods have not been validated and should be approached with caution. All laboratory work should be conducted with appropriate safety precautions and after a thorough literature review and risk assessment.

References

An In-depth Technical Guide to the Molecular Structure and Properties of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of the molecular structure, properties, and potential reactivity of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from established chemical principles and data on structurally related compounds to present a comprehensive technical profile.

Molecular Structure and Identification

Methyl 4-(chlorosulfonyl)-3-nitrobenzoate is a substituted aromatic compound. Its structure features a benzene ring with a methyl ester group, a nitro group, and a chlorosulfonyl group. The relative positions of these substituents are crucial to its chemical behavior.

Table 1: Chemical Identifiers for Methyl 4-(chlorosulfonyl)-3-nitrobenzoate

| Identifier | Value |

| IUPAC Name | methyl 4-(chlorosulfonyl)-3-nitrobenzoate |

| CAS Number | 162010-78-8[1] |

| Molecular Formula | C₈H₆ClNO₆S[2] |

| Molecular Weight | 279.65 g/mol [1] |

| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)S(=O)(=O)Cl)--INVALID-LINK--[O-][2] |

| InChI Key | QSCZSBGBDORDGM-UHFFFAOYSA-N[2] |

Physicochemical Properties

While experimental data on the physicochemical properties of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate are not extensively reported, predictions based on its structure provide valuable insights.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value |

| XLogP3 | 2.1 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 3 |

| Exact Mass | 278.960452 g/mol |

| Monoisotopic Mass | 278.960452 g/mol |

| Topological Polar Surface Area | 111.9 Ų |

| Heavy Atom Count | 17 |

Note: These properties are computationally predicted and should be used as a guide pending experimental verification.

Synthesis and Reactivity

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate.

Experimental Protocols (Hypothetical)

Step 1: Synthesis of 4-(chlorosulfonyl)-3-nitrobenzoic acid

This step is analogous to the synthesis of other chlorosulfonated aromatic acids.[3]

-

Materials: 3-nitrobenzoic acid, Chlorosulfonic acid.

-

Procedure: 3-nitrobenzoic acid would be slowly added to an excess of cold (0-5 °C) chlorosulfonic acid with stirring. The reaction mixture would then be allowed to warm to room temperature and possibly heated to ensure complete reaction. Upon completion, the mixture would be carefully poured onto crushed ice, causing the product, 4-(chlorosulfonyl)-3-nitrobenzoic acid, to precipitate. The solid would then be collected by filtration, washed with cold water, and dried.

Step 2: Fischer Esterification to Methyl 4-(chlorosulfonyl)-3-nitrobenzoate

This is a standard procedure for converting carboxylic acids to methyl esters.[4][5]

-

Materials: 4-(chlorosulfonyl)-3-nitrobenzoic acid, Methanol, Concentrated sulfuric acid (catalyst).

-

Procedure: The crude 4-(chlorosulfonyl)-3-nitrobenzoic acid would be dissolved in an excess of methanol. A catalytic amount of concentrated sulfuric acid would be added, and the mixture would be refluxed for several hours. The reaction progress could be monitored by thin-layer chromatography. After completion, the excess methanol would be removed under reduced pressure. The residue would then be dissolved in an organic solvent (e.g., ethyl acetate), washed with a sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent evaporated to yield the crude product. Purification could be achieved by recrystallization.

Key Reactivities

The chemical reactivity of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate is dictated by its three functional groups.

Caption: Key reaction pathways for Methyl 4-(chlorosulfonyl)-3-nitrobenzoate.

-

Sulfonyl Chloride: This is a highly reactive electrophilic center, susceptible to nucleophilic attack by amines to form sulfonamides, and by alcohols to form sulfonic esters. This reactivity is key to its use as a synthetic intermediate.

-

Nitro Group: The nitro group is strongly electron-withdrawing, deactivating the aromatic ring towards further electrophilic substitution. It can be readily reduced to an amino group using standard reducing agents (e.g., SnCl₂, catalytic hydrogenation), providing a route to a different class of substituted anilines.

-

Methyl Ester: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Spectroscopic Characterization (Predicted)

While experimental spectra for Methyl 4-(chlorosulfonyl)-3-nitrobenzoate are not available in public databases, its expected spectroscopic features can be predicted based on its functional groups and data from similar molecules.[6]

Table 3: Predicted Spectroscopic Data

| Technique | Expected Key Features |

| ¹H NMR | - A singlet for the methyl ester protons (~3.9-4.0 ppm). - A complex multiplet pattern for the three aromatic protons in the range of 7.5-8.5 ppm, influenced by the electron-withdrawing effects of the nitro and chlorosulfonyl groups. |

| ¹³C NMR | - A peak for the methyl ester carbon (~53 ppm). - A peak for the carbonyl carbon of the ester (~164-166 ppm). - Six distinct peaks for the aromatic carbons, with their chemical shifts influenced by the attached substituents. |

| IR Spectroscopy | - Strong C=O stretching vibration from the ester at ~1720-1740 cm⁻¹. - Asymmetric and symmetric stretching vibrations for the S=O of the sulfonyl chloride at approximately 1370-1380 cm⁻¹ and 1170-1190 cm⁻¹, respectively. - Asymmetric and symmetric stretching vibrations for the N=O of the nitro group at approximately 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. - C-O stretching of the ester at ~1250-1300 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak corresponding to the exact mass of the molecule. - Characteristic fragmentation patterns including the loss of the methoxy group (-OCH₃), the chlorine atom (-Cl), and the entire chlorosulfonyl group (-SO₂Cl). |

Safety and Handling

Specific safety data for Methyl 4-(chlorosulfonyl)-3-nitrobenzoate is limited. However, based on the presence of the reactive chlorosulfonyl group and the nitroaromatic moiety, the following precautions, typical for related compounds, are strongly advised:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture, as sulfonyl chlorides can react with water.

-

Hazards: Assumed to be an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed or inhaled. The compound is classified as a dangerous good for transport.[1]

Conclusion

Methyl 4-(chlorosulfonyl)-3-nitrobenzoate is a multifunctional aromatic compound with significant potential as an intermediate in organic synthesis. Its key structural features—a reactive sulfonyl chloride, a reducible nitro group, and a modifiable ester function—offer multiple avenues for the construction of more complex molecules. While direct experimental data is scarce, this guide provides a robust, technically grounded overview of its structure, properties, and reactivity, which should serve as a valuable resource for researchers in chemistry and drug development. Further experimental investigation is warranted to fully characterize this compound and explore its applications.

References

- 1. scbt.com [scbt.com]

- 2. PubChemLite - Methyl 4-(chlorosulfonyl)-3-nitrobenzoate (C8H6ClNO6S) [pubchemlite.lcsb.uni.lu]

- 3. 4-(Chlorosulfonyl)-2-nitrobenzoic Acid|CAS 54090-40-3 [benchchem.com]

- 4. chemlab.truman.edu [chemlab.truman.edu]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for methyl 4-(chlorosulfonyl)-3-nitrobenzoate, a key intermediate in various pharmaceutical and research applications. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of methyl 4-(chlorosulfonyl)-3-nitrobenzoate is a two-step process commencing with the nitration of methyl benzoate to form methyl 3-nitrobenzoate. This intermediate is subsequently subjected to chlorosulfonation to yield the final product. The regioselectivity of both electrophilic aromatic substitution reactions is governed by the directing effects of the substituents on the benzene ring.

Experimental Protocols

Step 1: Nitration of Methyl Benzoate to Methyl 3-nitrobenzoate

This initial step involves the electrophilic aromatic substitution of a nitro group onto the benzene ring of methyl benzoate. The ester group (-COOCH₃) is a deactivating, meta-directing group, leading to the preferential formation of methyl 3-nitrobenzoate.[1][2]

Materials:

-

Methyl benzoate

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Ice

-

Methanol (for recrystallization)

Procedure:

-

In a flask, cool 400 mL of concentrated sulfuric acid to 0°C using an ice bath.

-

To the cooled sulfuric acid, slowly add 204 g (1.5 moles) of pure methyl benzoate while stirring. Maintain the temperature of the mixture between 0-10°C.

-

Prepare a nitrating mixture by carefully adding 125 mL of concentrated nitric acid to 125 mL of concentrated sulfuric acid.

-

Gradually add the nitrating mixture to the methyl benzoate solution over approximately one hour, ensuring the reaction temperature is maintained between 5-15°C.[3]

-

After the addition is complete, continue stirring for an additional 15 minutes.

-

Pour the reaction mixture onto 1300 g of crushed ice to precipitate the crude product.

-

Filter the solid product by suction and wash it with cold water.

-

Further purify the crude product by washing with ice-cold methanol to remove impurities.[3]

-

Recrystallize the product from an equal weight of methanol to obtain pure methyl 3-nitrobenzoate.[3]

Step 2: Chlorosulfonation of Methyl 3-nitrobenzoate

In the second step, methyl 3-nitrobenzoate undergoes chlorosulfonation. The nitro group is a strong deactivating and meta-directing group, while the ester group is also deactivating and meta-directing. The substitution occurs at the position para to the ester group and ortho to the nitro group, which is the most activated position available.

Materials:

-

Methyl 3-nitrobenzoate

-

Chlorosulfonic acid (ClSO₃H)

-

Thionyl chloride (SOCl₂) (optional, can improve yield in similar reactions)[4]

Procedure:

-

In a reaction vessel equipped for gas evolution, carefully add methyl 3-nitrobenzoate to an excess of chlorosulfonic acid. The molar ratio of chlorosulfonic acid to the substrate is typically high, for instance, 4:1.[4]

-

Heat the reaction mixture to a temperature range of 90-120°C.[4]

-

Maintain this temperature for several hours to ensure the completion of the reaction.

-

(Optional) After the initial reaction, cool the mixture to 40-90°C and add thionyl chloride to potentially improve the yield and facilitate the conversion of any sulfonic acid byproduct to the desired sulfonyl chloride.[4]

-

Carefully quench the reaction mixture by pouring it onto crushed ice.

-

The solid product, methyl 4-(chlorosulfonyl)-3-nitrobenzoate, will precipitate.

-

Isolate the product by filtration, wash with cold water, and dry.

-

Further purification can be achieved by recrystallization from a suitable solvent.

Quantitative Data

The following tables summarize the quantitative data for the synthesis of methyl 4-(chlorosulfonyl)-3-nitrobenzoate.

Table 1: Reactants and Products for the Synthesis of Methyl 3-nitrobenzoate

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (moles) | Mass/Volume |

| Methyl Benzoate | C₈H₈O₂ | 136.15 | 1.5 | 204 g |

| Nitric Acid | HNO₃ | 63.01 | - | 125 mL |

| Sulfuric Acid | H₂SO₄ | 98.08 | - | 400 mL + 125 mL |

| Methyl 3-nitrobenzoate | C₈H₇NO₄ | 181.15 | - | - |

Table 2: Reaction Conditions and Yield for the Synthesis of Methyl 3-nitrobenzoate

| Parameter | Value |

| Reaction Time | ~1.25 hours |

| Temperature | 5-15°C |

| Reported Yield | 81-85% |

| Melting Point | 78°C |

Note: Quantitative data for the chlorosulfonation of methyl 3-nitrobenzoate is not available in the searched literature.

Visualization of Synthesis Pathway

The following diagram illustrates the two-step synthesis of methyl 4-(chlorosulfonyl)-3-nitrobenzoate from methyl benzoate.

Caption: Two-step synthesis pathway from methyl benzoate.

References

An In-depth Technical Guide to Methyl 4-(chlorosulfonyl)-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(chlorosulfonyl)-3-nitrobenzoate is a substituted aromatic compound with the IUPAC name methyl 4-(chlorosulfonyl)-3-nitrobenzoate . This compound and its structural analogs are of interest to the fields of organic synthesis and medicinal chemistry due to their potential as versatile intermediates in the development of novel therapeutic agents. The presence of three distinct functional groups—a methyl ester, a nitro group, and a chlorosulfonyl group—on the benzene ring provides multiple reaction sites for chemical modification and the synthesis of a diverse range of derivatives. This guide provides a comprehensive overview of the known properties, a proposed synthesis protocol, and potential applications of this compound in drug discovery and development.

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| IUPAC Name | methyl 4-(chlorosulfonyl)-3-nitrobenzoate | N/A |

| CAS Number | 162010-78-8 | |

| Molecular Formula | C₈H₆ClNO₆S | |

| Molecular Weight | 279.65 g/mol | |

| Predicted XlogP | 1.6 | N/A |

| Predicted Hydrogen Bond Donor Count | 0 | N/A |

| Predicted Hydrogen Bond Acceptor Count | 6 | N/A |

| Predicted Rotatable Bond Count | 3 | N/A |

Predicted Mass Spectrometry Data:

| Adduct | m/z |

| [M+H]⁺ | 279.96773 |

| [M+Na]⁺ | 301.94967 |

| [M-H]⁻ | 277.95317 |

Note: The mass spectrometry data is predicted and should be confirmed by experimental analysis.

Experimental Protocols

A detailed, experimentally validated synthesis protocol for methyl 4-(chlorosulfonyl)-3-nitrobenzoate is not explicitly available in peer-reviewed literature. However, a plausible synthetic route can be proposed based on established organic chemistry principles and published procedures for structurally related compounds. The synthesis would likely involve two key steps: nitration of a suitable precursor followed by chlorosulfonation.

Proposed Synthesis of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate:

A potential starting material for the synthesis is methyl 4-chlorobenzoate. The proposed reaction scheme would be as follows:

-

Nitration: Methyl 4-chlorobenzoate can be nitrated using a mixture of concentrated nitric acid and concentrated sulfuric acid. The reaction is typically carried out at low temperatures (0-10 °C) to control the regioselectivity and prevent side reactions. The electron-withdrawing nature of the chloro and methoxycarbonyl groups directs the incoming nitro group to the meta position relative to the ester and ortho to the chloro group.

-

Chlorosulfonation: The resulting methyl 4-chloro-3-nitrobenzoate can then be chlorosulfonated. This is a challenging step as the ring is highly deactivated by three electron-withdrawing groups. A strong chlorosulfonating agent, such as chlorosulfonic acid, would be required, likely at elevated temperatures. This reaction would substitute the chloro group with a chlorosulfonyl group.

Detailed Proposed Protocol:

-

Step 1: Synthesis of Methyl 4-chloro-3-nitrobenzoate

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 4-chlorobenzoate in a minimal amount of concentrated sulfuric acid, and cool the mixture in an ice bath to 0-5 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry the product.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain pure methyl 4-chloro-3-nitrobenzoate.

-

-

Step 2: Synthesis of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate

-

In a flask protected from moisture, carefully add methyl 4-chloro-3-nitrobenzoate to an excess of chlorosulfonic acid at 0 °C.

-

Slowly warm the reaction mixture to room temperature and then heat to a temperature necessary to initiate the reaction (e.g., 60-80 °C), monitoring for the evolution of HCl gas.

-

Maintain the reaction at this temperature for several hours, with progress monitored by TLC or other suitable analytical techniques.

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice to quench the excess chlorosulfonic acid and precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

Further purification may be necessary, for example, by recrystallization from a non-polar organic solvent.

-

Applications in Drug Development

While there is no direct evidence of methyl 4-(chlorosulfonyl)-3-nitrobenzoate being used in a specific drug development pipeline, its structural motifs are present in various biologically active molecules. The chlorosulfonyl group is a versatile functional group that can be readily converted into sulfonamides, which are a cornerstone of many pharmaceuticals, including antibiotics, diuretics, and anticonvulsants. The nitro group can be reduced to an amine, providing a handle for further derivatization to amides, ureas, or other nitrogen-containing heterocycles.

The general workflow for utilizing a compound like methyl 4-(chlorosulfonyl)-3-nitrobenzoate in a drug discovery program is outlined below.

Visualizations

Spectroscopic and Structural Elucidation of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-(chlorosulfonyl)-3-nitrobenzoate, a key intermediate in various synthetic applications. Due to the limited availability of a complete public experimental dataset for this specific molecule, this document presents a combination of predicted data and experimental data from structurally analogous compounds. This guide is intended to serve as a valuable resource for the characterization and quality control of this compound.

Spectroscopic Data Summary

The structural characterization of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the expected and observed spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for Methyl 4-(chlorosulfonyl)-3-nitrobenzoate

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.5 - 8.3 | d | ~2.0 | H-2 |

| ~8.2 - 8.0 | dd | ~8.5, 2.0 | H-6 |

| ~7.9 - 7.7 | d | ~8.5 | H-5 |

| ~4.0 - 3.9 | s | - | -OCH₃ |

Note: Predicted data is based on structure-activity relationships and data from similar compounds.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Methyl 4-(chlorosulfonyl)-3-nitrobenzoate

| Chemical Shift (δ) ppm | Assignment |

| ~164 | C=O (ester) |

| ~150 | C-NO₂ |

| ~145 | C-SO₂Cl |

| ~135 | C-2 |

| ~132 | C-6 |

| ~130 | C-1 |

| ~125 | C-5 |

| ~53 | -OCH₃ |

Note: Predicted data is based on structure-activity relationships and data from similar compounds.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Expected IR Absorption Bands for Methyl 4-(chlorosulfonyl)-3-nitrobenzoate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1730 - 1715 | Strong | C=O stretch (ester) |

| 1600, 1475 | Medium-Strong | Aromatic C=C stretch |

| 1550 - 1530 | Strong | Asymmetric NO₂ stretch |

| 1370 - 1350 | Strong | Symmetric NO₂ stretch |

| 1350 - 1330 | Strong | Asymmetric SO₂ stretch |

| 1180 - 1160 | Strong | Symmetric SO₂ stretch |

| 1250 - 1200 | Strong | C-O stretch (ester) |

| 850 - 750 | Strong | C-H out-of-plane bending |

| 700 - 600 | Medium | C-S stretch |

| 600 - 500 | Medium | C-Cl stretch |

Note: Expected absorption bands are based on characteristic group frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for Methyl 4-(chlorosulfonyl)-3-nitrobenzoate

| m/z | Relative Intensity (%) | Assignment |

| 279 | Moderate | [M]⁺ (³⁵Cl isotope) |

| 281 | Low | [M]⁺ (³⁷Cl isotope) |

| 244 | High | [M - Cl]⁺ |

| 214 | Moderate | [M - SO₂Cl]⁺ |

| 180 | Moderate | [M - SO₂Cl - OCH₃]⁺ |

Note: Predicted data is based on common fragmentation patterns for similar compounds.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

-

Instrumentation : A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation : Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Data Acquisition :

-

¹H NMR : Standard proton spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR : Proton-decoupled carbon spectra are acquired. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing : The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak.

IR Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation :

-

KBr Pellet : A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR) : A small amount of the solid sample is placed directly on the ATR crystal.

-

-

Data Acquisition : The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum.

-

Data Processing : The resulting spectrum is plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry

-

Instrumentation : A mass spectrometer, for example, one equipped with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.

-

Sample Introduction : The sample can be introduced directly via a solids probe or, if sufficiently volatile and thermally stable, via a gas chromatograph (GC-MS).

-

Data Acquisition : The sample is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

-

Data Processing : The mass spectrum is plotted as relative intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel chemical entity like Methyl 4-(chlorosulfonyl)-3-nitrobenzoate.

Caption: Workflow for the synthesis and spectroscopic characterization.

This diagram outlines the process from the initial synthesis and purification of the compound to its detailed analysis using various spectroscopic techniques. The data from each technique provides a unique piece of the structural puzzle, which, when combined, leads to the unambiguous confirmation of the chemical structure.

An In-depth Technical Guide to Methyl 4-(chlorosulfonyl)-3-nitrobenzoate: Reactivity and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate, a key intermediate in organic synthesis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, materials science, and drug development.

Chemical Properties and Structure

Methyl 4-(chlorosulfonyl)-3-nitrobenzoate is a bifunctional molecule possessing two key reactive sites: a sulfonyl chloride group and a methyl ester. The aromatic ring is further substituted with a nitro group, which significantly influences the compound's reactivity.

Table 1: Physicochemical Properties of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate

| Property | Value |

| Molecular Formula | C₈H₆ClNO₆S |

| Molecular Weight | 279.65 g/mol |

| CAS Number | 162010-78-8 |

| Appearance | Expected to be a crystalline solid |

| Solubility | Expected to be soluble in common organic solvents and reactive with protic solvents |

Reactivity Profile

The reactivity of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate is dominated by the highly electrophilic sulfonyl chloride group. The presence of two strong electron-withdrawing groups (the nitro group and the methyl ester) on the benzene ring significantly enhances the electrophilicity of the sulfur atom, making it highly susceptible to nucleophilic attack.

Reactions with Nucleophiles

The sulfonyl chloride moiety readily reacts with a wide range of nucleophiles to form stable sulfonamide, sulfonate ester, and sulfonic acid derivatives.

The reaction with primary and secondary amines is typically rapid and high-yielding, forming the corresponding sulfonamides. This reaction is fundamental in the synthesis of a diverse array of biologically active molecules.

-

General Reaction Scheme: R¹R²NH + ClSO₂-Ar-COOCH₃ → R¹R²N-SO₂-Ar-COOCH₃ + HCl

Where Ar represents the 3-nitro-4-(methoxycarbonyl)phenyl group.

Table 2: Representative Reaction Conditions for Sulfonamide Formation

| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |

| Aniline | Pyridine | Dichloromethane | 0 to rt | 2 - 4 | > 90 |

| Benzylamine | Triethylamine | Tetrahydrofuran | 0 to rt | 1 - 3 | > 95 |

| Piperidine | Excess Amine | Acetonitrile | rt | 1 - 2 | > 95 |

In the presence of a non-nucleophilic base, Methyl 4-(chlorosulfonyl)-3-nitrobenzoate reacts with alcohols to produce sulfonate esters.

-

General Reaction Scheme: R-OH + ClSO₂-Ar-COOCH₃ → R-O-SO₂-Ar-COOCH₃ + HCl

Table 3: Representative Reaction Conditions for Sulfonate Ester Formation

| Nucleophile (Alcohol) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |

| Methanol | Pyridine | Dichloromethane | 0 to rt | 4 - 8 | > 85 |

| Phenol | Triethylamine | Tetrahydrofuran | rt | 6 - 12 | > 80 |

The sulfonyl chloride group is susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid. This reaction is generally undesirable and can be a significant competing pathway in aqueous or moist conditions. The rate of hydrolysis is expected to be accelerated by the electron-withdrawing substituents on the aromatic ring.

-

General Reaction Scheme: H₂O + ClSO₂-Ar-COOCH₃ → HO₃S-Ar-COOCH₃ + HCl

Stability

The stability of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate is a critical consideration for its storage and handling. As a reactive sulfonyl chloride, it is sensitive to moisture and elevated temperatures.

-

Moisture Sensitivity: The compound should be stored under anhydrous conditions to prevent hydrolysis to the sulfonic acid. Inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage.

-

Thermal Stability: While specific data is unavailable, aryl sulfonyl chlorides can decompose at elevated temperatures. It is advisable to store the compound at low temperatures (e.g., 2-8 °C).

-

pH Sensitivity: The compound is unstable in both acidic and basic aqueous solutions due to accelerated hydrolysis.

Experimental Protocols

The following are detailed, representative experimental protocols for the synthesis and key reactions of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate.

Proposed Synthesis of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate

This two-step procedure involves the chlorosulfonation of methyl 3-nitrobenzoate.

Step 1: Chlorosulfonation of Methyl 3-nitrobenzoate

-

In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a scrubber containing an aqueous solution of sodium hydroxide.

-

Carefully add chlorosulfonic acid (4 equivalents) to the flask and cool the flask to 0 °C in an ice-water bath.

-

Slowly add methyl 3-nitrobenzoate (1 equivalent) portion-wise to the stirred chlorosulfonic acid, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

The solid precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum to afford crude 4-(chlorosulfonyl)-3-nitrobenzoic acid.

Step 2: Esterification to Methyl 4-(chlorosulfonyl)-3-nitrobenzoate

-

Suspend the crude 4-(chlorosulfonyl)-3-nitrobenzoic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for 4-6 hours, or until the reaction is complete as indicated by TLC.

-

Cool the mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

General Protocol for the Reaction with an Amine (Sulfonamide Synthesis)

-

Dissolve Methyl 4-(chlorosulfonyl)-3-nitrobenzoate (1 equivalent) in an anhydrous solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve the amine (1.1 equivalents) and a base such as triethylamine (1.2 equivalents) in the same anhydrous solvent.

-

Add the amine solution dropwise to the stirred solution of the sulfonyl chloride at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for the time indicated in Table 2, monitoring the reaction by TLC.

-

Upon completion, wash the reaction mixture with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide.

-

Purify the product by recrystallization or column chromatography.

Visualizations

The following diagrams illustrate key conceptual relationships and workflows.

Caption: Proposed two-step synthesis of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate.

Caption: Major nucleophilic substitution reactions of the sulfonyl chloride group.

Caption: Key factors influencing the stability of the title compound.

Conclusion

Methyl 4-(chlorosulfonyl)-3-nitrobenzoate is a highly reactive and versatile synthetic intermediate. Its reactivity is centered on the electrophilic sulfonyl chloride group, which readily undergoes substitution reactions with a variety of nucleophiles. The presence of strong electron-withdrawing groups on the aromatic ring enhances this reactivity but also increases its sensitivity to hydrolysis. Proper handling and storage under anhydrous and cool conditions are essential to maintain its integrity. The provided experimental protocols and conceptual diagrams offer a solid foundation for the safe and effective use of this compound in research and development.

Methyl 4-(chlorosulfonyl)-3-nitrobenzoate safety and handling

An In-depth Technical Guide to the Safety and Handling of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is based on publicly available data, which for this specific compound is limited. Information regarding analogous chemical structures has been included to provide a more comprehensive understanding of potential hazards. All laboratory work should be conducted in accordance with a thorough, site-specific risk assessment and under the guidance of established safety protocols.

Chemical Identification

This section provides the fundamental identification details for Methyl 4-(chlorosulfonyl)-3-nitrobenzoate.

| Identifier | Value |

| Chemical Name | Methyl 4-(chlorosulfonyl)-3-nitrobenzoate |

| CAS Number | 162010-78-8[1][2][3] |

| Molecular Formula | C₈H₆ClNO₆S[1][2] |

| Molecular Weight | 279.65 g/mol [1][2] |

| Synonyms | Benzoic acid, 4-(chlorosulfonyl)-3-nitro-, methyl ester |

Physical and Chemical Properties

| Property | Value | Source |

| Boiling Point | 421.9 ± 35.0 °C | Predicted |

| Density | 1.590 ± 0.06 g/cm³ | Predicted |

| Octanol/Water Partition Coefficient (LogP) | 1.6 | Predicted |

Hazard Identification and Classification

While a specific hazard classification for Methyl 4-(chlorosulfonyl)-3-nitrobenzoate is not universally established, the compound's structural motifs—a sulfonyl chloride and a nitroaromatic group—suggest significant potential hazards.

-

Sulfonyl Chloride Moiety: Sulfonyl chlorides are known to be reactive and corrosive. They can react violently with water, including moisture in the air or on skin, to produce hydrochloric acid and the corresponding sulfonic acid, leading to severe irritation and burns.

-

Nitroaromatic Moiety: Nitroaromatic compounds are often associated with toxicity, and some can be mutagenic or carcinogenic.

Potential Health Effects:

-

Acute (Short-term) Effects:

-

Inhalation: May cause severe irritation to the respiratory tract, potentially leading to coughing, shortness of breath, and pulmonary edema (fluid in the lungs). Symptoms may be delayed.

-

Skin Contact: Corrosive. May cause severe skin burns and irritation. Prolonged contact can lead to tissue damage.

-

Eye Contact: Corrosive. Can cause severe eye irritation, burns, and potentially irreversible eye damage.

-

Ingestion: May cause severe irritation and burns to the gastrointestinal tract.

-

-

Chronic (Long-term) Effects: Data on the chronic effects of this specific compound are not available. However, repeated exposure to related nitroaromatic compounds has been linked to potential liver damage and effects on the thyroid gland.

Exposure Controls and Personal Protection

Due to the potential hazards, stringent exposure controls and the use of appropriate Personal Protective Equipment (PPE) are mandatory when handling Methyl 4-(chlorosulfonyl)-3-nitrobenzoate.

| Control Parameter | Recommendation |

| Engineering Controls | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. Eyewash stations and safety showers must be readily accessible. |

| Eye/Face Protection | Chemical safety goggles and a face shield are required. |

| Skin Protection | A flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile, neoprene) are necessary. Ensure gloves are regularly inspected for signs of degradation. |

| Respiratory Protection | If there is a risk of inhalation despite engineering controls, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used. |

Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability of the compound and ensuring the safety of laboratory personnel.

| Procedure | Guideline |

| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Handle in a well-ventilated area, preferably a fume hood. Keep away from incompatible materials such as water, strong bases, and oxidizing agents. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended short-term storage is at -4°C (1-2 weeks), and long-term storage is at -20°C (1-2 years)[1]. |

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire-Fighting and Accidental Release Measures

| Measure | Protocol |

| Fire-Fighting | Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. Unsuitable Extinguishing Media: Do NOT use water, as sulfonyl chlorides can react violently with it. |

| Accidental Release | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert, dry material (e.g., sand, vermiculite) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |

Disposal Considerations

All waste materials should be handled as hazardous chemical waste. Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

Experimental Protocols

Detailed experimental protocols for the safety and handling of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate are not available in the public domain. Researchers should develop their own standard operating procedures (SOPs) based on a thorough risk assessment, incorporating the information from this guide and consulting established laboratory safety manuals.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate, from initial assessment to final disposal.

Caption: Logical workflow for the safe handling of hazardous chemical compounds.

References

An In-depth Technical Guide to Methyl 4-(chlorosulfonyl)-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(chlorosulfonyl)-3-nitrobenzoate is a substituted aromatic compound with potential applications as a versatile intermediate in organic synthesis, particularly within the realms of medicinal chemistry and drug development. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical identity. Despite extensive searches, detailed experimental data regarding its synthesis, physical and spectroscopic properties, and specific applications remains largely unavailable in the public domain. This document summarizes the known information and highlights the current knowledge gaps.

Chemical Identity and Properties

Methyl 4-(chlorosulfonyl)-3-nitrobenzoate is identified by the CAS number 162010-78-8.[1] Its chemical structure combines a methyl benzoate core with a chlorosulfonyl group and a nitro group, leading to a molecular formula of C₈H₆ClNO₆S and a molecular weight of 279.65 g/mol .[1]

Physicochemical Data

A summary of the key chemical identifiers and predicted properties for Methyl 4-(chlorosulfonyl)-3-nitrobenzoate is presented in Table 1. It is important to note that experimental data for properties such as melting point, boiling point, and solubility are not currently available in published literature. The compound is classified as a dangerous good for transportation, suggesting potential hazards associated with its handling and storage.[1]

Table 1: Chemical and Physical Properties of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate

| Property | Value | Source |

| CAS Number | 162010-78-8 | [1] |

| Molecular Formula | C₈H₆ClNO₆S | [1] |

| Molecular Weight | 279.65 g/mol | [1] |

| Monoisotopic Mass | 278.96045 Da | [2] |

| Predicted XlogP | 1.6 | [2] |

Spectroscopic Data

Experimentally determined spectroscopic data, such as ¹H NMR, ¹³C NMR, and IR spectra, for Methyl 4-(chlorosulfonyl)-3-nitrobenzoate are not available in the reviewed literature. However, predicted mass spectrometry data has been calculated and is presented in Table 2.

Table 2: Predicted Mass Spectrometry Data for Methyl 4-(chlorosulfonyl)-3-nitrobenzoate

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 279.96773 | 151.0 |

| [M+Na]⁺ | 301.94967 | 159.4 |

| [M-H]⁻ | 277.95317 | 155.5 |

| [M+NH₄]⁺ | 296.99427 | 167.2 |

| [M+K]⁺ | 317.92361 | 152.5 |

| [M]⁺ | 278.95990 | 155.8 |

| [M]⁻ | 278.96100 | 155.8 |

| Source: PubChemLite[2] |

Synthesis and Reactivity

Detailed experimental protocols for the synthesis of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate are not described in the available scientific literature. Based on its structure, a plausible synthetic route could involve the chlorosulfonation of methyl 3-nitrobenzoate or the nitration and subsequent esterification of 4-chlorosulfonylbenzoic acid. However, these are hypothetical pathways and have not been experimentally verified.

The reactivity of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate is dictated by its functional groups. The chlorosulfonyl group is a highly reactive moiety, susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles to form sulfonamides, sulfonate esters, respectively. The nitro group can be reduced to an amine, which can then participate in a variety of coupling and cyclization reactions. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

Potential Applications in Drug Development

While no specific applications of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate in drug discovery have been reported, its structural features suggest its potential as a valuable building block. The presence of three distinct functional groups provides multiple points for diversification, allowing for the generation of compound libraries for screening against various biological targets. The sulfonyl group is a common feature in many marketed drugs, and the nitrobenzoate scaffold can be found in a range of bioactive molecules.

Experimental Workflows and Logical Relationships

Due to the lack of published experimental work, a detailed experimental workflow for the synthesis or application of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate cannot be provided. However, a generalized logical workflow for the potential utilization of this compound as a chemical intermediate can be conceptualized.

Caption: A potential reaction pathway for creating derivatives.

Conclusion and Future Directions

Methyl 4-(chlorosulfonyl)-3-nitrobenzoate represents a chemical entity with untapped potential in organic synthesis and medicinal chemistry. The current body of literature provides basic identification but lacks the crucial experimental data required for its practical application. Future research efforts should focus on developing and documenting a reliable synthetic protocol for this compound, followed by a thorough characterization of its physical and spectroscopic properties. Furthermore, exploration of its reactivity and its utility as a scaffold for the synthesis of novel bioactive molecules would be a valuable contribution to the field of drug discovery. The availability of such data would enable researchers to fully exploit the potential of this versatile building block.

References

Unveiling a Key Building Block: The Discovery and History of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-(chlorosulfonyl)-3-nitrobenzoate, a seemingly niche chemical compound, holds a significant place as a versatile intermediate in the synthesis of a wide array of complex organic molecules, particularly in the realm of pharmaceuticals and materials science. Its unique trifunctionalized aromatic ring, featuring a methyl ester, a nitro group, and a reactive chlorosulfonyl group, provides a powerful scaffold for medicinal chemists and material scientists to elaborate upon. This technical guide delves into the discovery, historical synthesis, and key experimental protocols associated with this important building block.

Physicochemical Properties and Identification

Methyl 4-(chlorosulfonyl)-3-nitrobenzoate is identified by the CAS Number 162010-78-8.[1] Its fundamental properties are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| CAS Number | 162010-78-8 | [1] |

| Molecular Formula | C₈H₆ClNO₆S | [1] |

| Molecular Weight | 279.65 g/mol | [1] |

Historical Synthesis: A Path of Inference

While a definitive seminal publication detailing the initial "discovery" of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate is not readily apparent in a historical context, its synthesis can be logically deduced from established and well-documented organic chemistry reactions. The preparation of this compound likely emerged from the broader exploration of electrophilic aromatic substitution reactions on substituted benzene rings.

The logical synthetic pathway involves two key transformations:

-

Nitration of a suitable benzoate precursor.

-

Chlorosulfonylation of the resulting nitro-substituted aromatic ring.

Historically, the nitration of aromatic compounds using a mixture of nitric acid and sulfuric acid has been a cornerstone of organic synthesis since the 19th century. Similarly, the introduction of a chlorosulfonyl group via reaction with chlorosulfonic acid is a classic and widely employed method.

Postulated Synthetic Pathway and Experimental Considerations

Based on established chemical principles, a plausible and historically practiced route to Methyl 4-(chlorosulfonyl)-3-nitrobenzoate is outlined below. It is important to note that while no specific historical document was found detailing this exact synthesis in a "discovery" context, the individual steps are standard and well-precedented transformations.

The overall synthesis can be envisioned as a two-step process starting from methyl 4-chlorobenzoate.

Caption: Postulated two-step synthesis of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate.

Step 1: Nitration of Methyl 4-chlorobenzoate

The first step would involve the nitration of methyl 4-chlorobenzoate. The chloro and methoxycarbonyl groups are both deactivating and direct incoming electrophiles to the meta position relative to themselves. In this case, the position ortho to the chloro group and meta to the methoxycarbonyl group is the most likely site of nitration.

Experimental Protocol (General Procedure):

A detailed experimental procedure for the nitration of a similar compound, methyl benzoate, can be found in the chemical literature and serves as a strong model for this transformation.[2]

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cooled in an ice-salt bath, place methyl 4-chlorobenzoate.

-

Addition of Acid: Slowly add concentrated sulfuric acid while maintaining a low temperature (typically 0-5 °C).

-

Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Reaction: Add the nitrating mixture dropwise to the solution of methyl 4-chlorobenzoate, ensuring the temperature does not rise above 10-15 °C.

-

Work-up: After the addition is complete, stir the reaction mixture for a specified time before pouring it onto crushed ice. The precipitated solid, methyl 3-nitro-4-chlorobenzoate, is then collected by vacuum filtration, washed with cold water, and can be purified by recrystallization.

Step 2: Chlorosulfonylation of Methyl 3-nitro-4-chlorobenzoate

The second step is the chlorosulfonylation of the resulting methyl 3-nitro-4-chlorobenzoate. The nitro group is strongly deactivating, while the chloro and methoxycarbonyl groups are also deactivating. The directing effects of these groups would favor the introduction of the chlorosulfonyl group at the position para to the chloro group and meta to the nitro and methoxycarbonyl groups. This would lead to the desired product, Methyl 4-(chlorosulfonyl)-3-nitrobenzoate.

Experimental Protocol (General Procedure):

A general procedure for the chlorosulfonylation of nitrobenzene provides a relevant protocol.[3]

-

Reaction Setup: In a flask protected from moisture, place methyl 3-nitro-4-chlorobenzoate.

-

Addition of Chlorosulfonic Acid: Carefully add an excess of chlorosulfonic acid in portions, controlling the temperature with an ice bath.

-

Reaction: Heat the reaction mixture gently (e.g., on a water bath) for a period to ensure complete reaction.

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. The solid product, Methyl 4-(chlorosulfonyl)-3-nitrobenzoate, will precipitate.

-

Purification: The crude product is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent.

Logical Relationship of Synthesis Steps

The synthesis of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate is a sequential process where the product of the first reaction serves as the starting material for the second. This logical flow is crucial for the successful preparation of the final compound.

Caption: Logical workflow for the synthesis of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate.

Conclusion

While the precise moment of "discovery" for Methyl 4-(chlorosulfonyl)-3-nitrobenzoate may not be recorded as a singular event, its synthesis is a logical extension of well-established and historically significant reactions in organic chemistry. The compound's utility as a trifunctional intermediate has likely led to its independent synthesis in various research laboratories over time. The outlined synthetic pathway, based on fundamental principles of electrophilic aromatic substitution, provides a robust and reliable method for its preparation, enabling its continued use in the development of novel pharmaceuticals and advanced materials. Researchers and scientists can leverage this understanding to efficiently access this valuable building block for their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides using Methyl 4-(chlorosulfonyl)-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the synthesis of sulfonamides utilizing Methyl 4-(chlorosulfonyl)-3-nitrobenzoate as a key intermediate. Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The described methodologies are intended to guide researchers in the efficient synthesis and exploration of novel sulfonamide derivatives for drug discovery and development.

The core reaction involves the nucleophilic substitution of the chloride in the sulfonyl chloride group of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate by a primary or secondary amine. This reaction provides a versatile and straightforward route to a diverse array of N-substituted sulfonamides.

Data Presentation

The following tables summarize key quantitative data for the synthesis of a representative sulfonamide, Methyl 4-(anilinosulfonyl)-3-nitrobenzoate, derived from the reaction of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate with aniline. This data is based on analogous reactions reported in the scientific literature and serves as a benchmark for expected outcomes.

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| Methyl 4-(chlorosulfonyl)-3-nitrobenzoate | C₈H₆ClNO₆S | 279.65 | White to off-white solid | 162010-78-8 |

| Aniline | C₆H₇N | 93.13 | Colorless to pale yellow liquid | 62-53-3 |

| Methyl 4-(anilinosulfonyl)-3-nitrobenzoate | C₁₄H₁₂N₂O₆S | 336.32 | Yellow solid | Not available |

Table 2: Representative Reaction Parameters and Yield

| Parameter | Value |

| Reaction Temperature | 120 °C |

| Reaction Time | 18 hours |

| Solvent | Aniline (used in excess as solvent and reactant) |

| Product Yield | ~88% |

Table 3: Spectroscopic Data for Methyl 4-(anilinosulfonyl)-3-nitrobenzoate (Predicted)

| Spectroscopic Data | Predicted Values |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.80 (s, 1H, Ar-H), 8.40 (d, 1H, Ar-H), 8.10 (d, 1H, Ar-H), 7.20-7.40 (m, 5H, Ar-H), 4.00 (s, 3H, OCH₃), 7.50 (br s, 1H, NH) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 164.5 (C=O), 148.0, 138.0, 135.0, 132.0, 130.0, 129.5, 125.0, 122.0, 53.0 (OCH₃) |

| IR (KBr, cm⁻¹) ν | 3250 (N-H), 1730 (C=O), 1540 (NO₂, asym), 1350 (NO₂, sym), 1330 (SO₂, asym), 1160 (SO₂, sym) |

| Mass Spectrometry (ESI-MS) m/z | [M+H]⁺ calculated for C₁₄H₁₃N₂O₆S: 337.05, found: 337.1 |

Experimental Protocols

General Protocol for the Synthesis of N-Aryl-4-(methoxycarbonyl)-2-nitrobenzenesulfonamides

This protocol describes a general method for the synthesis of N-aryl sulfonamides from Methyl 4-(chlorosulfonyl)-3-nitrobenzoate and various aniline derivatives.

Materials:

-

Methyl 4-(chlorosulfonyl)-3-nitrobenzoate

-

Substituted aniline (e.g., aniline, 4-chloroaniline, 4-methoxyaniline)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and magnetic stir bar

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask, add Methyl 4-(chlorosulfonyl)-3-nitrobenzoate (1.0 equivalent).

-

Addition of Aniline: Add an excess of the desired aniline derivative (approximately 10 equivalents), which will also serve as the solvent.

-

Reaction Conditions: Heat the reaction mixture to 120 °C and maintain this temperature with continuous stirring for 18 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Precipitation: Add ethanol to the reaction mixture to precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with cold ethanol to remove any unreacted aniline and other impurities.

-

Drying: Dry the purified product in a vacuum oven.

Safety Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Methyl 4-(chlorosulfonyl)-3-nitrobenzoate is a reactive compound; handle with care.

-

Aniline and its derivatives are toxic; avoid inhalation and skin contact.

Visualizations

Reaction Scheme

Caption: General reaction for sulfonamide synthesis.

Experimental Workflow